4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with a unique structure that makes it valuable in various fields of chemistry, biology, and industrial applications. This compound features a pyrrole ring substituted with chlorosulfonyl and carboxylic acid groups, along with a methyl group, giving it distinct reactivity and functional properties.
Preparation Methods
4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through several routes. One common method involves the chlorosulfonation of 1-methyl-1H-pyrrole-2-carboxylic acid, where chlorosulfonic acid is used as the chlorosulfonating agent under controlled conditions. Industrial production methods often optimize reaction conditions for yield and purity, employing advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various reactions, including substitution, reduction, and coupling reactions. It reacts with nucleophiles, leading to substitution of the chlorosulfonyl group. Reductive conditions can transform the chlorosulfonyl group into other functional groups, while coupling reactions with appropriate reagents can extend the molecular framework. Major products depend on the chosen reagents and reaction conditions, with common reagents including nucleophiles like amines and reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid finds applications in multiple scientific research fields. In chemistry, it serves as an intermediate for synthesizing complex organic molecules. In biology, it can be used to modify biomolecules, aiding in studies of protein function and interactions. The compound also holds potential in medicinal chemistry for developing drug candidates, given its functional versatility. Additionally, its reactivity makes it valuable in industrial processes, including polymer synthesis and material science.
Mechanism of Action
The effects of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid arise from its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, enabling modifications of organic structures. Its interactions with biomolecules can alter protein conformations and functions, impacting biological pathways. Specific molecular targets and pathways depend on the application and environment in which the compound is used.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid stands out due to its combination of a pyrrole ring and the unique arrangement of substituents. This combination enhances its reactivity and versatility. Similar compounds include chlorosulfonated aromatic acids and other pyrrole derivatives, but this particular compound's specific structure and functional groups confer distinct chemical behavior and application potential.
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Properties
IUPAC Name |
4-chlorosulfonyl-1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMZQIUIOJIHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-01-3 | |
Record name | 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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